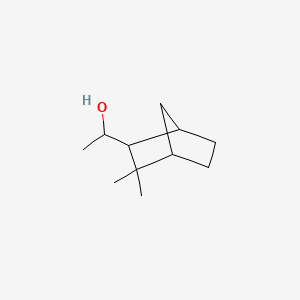phosphanium chloride CAS No. 70726-17-9](/img/structure/B14463232.png)
[(2-Hydroxy-5-nitrophenyl)methyl](triphenyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxy-5-nitrophenyl)methylphosphanium chloride is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a phosphanium chloride group attached to a hydroxy-nitrophenyl moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-5-nitrophenyl)methylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable precursor containing the 2-hydroxy-5-nitrophenyl group. The reaction is often carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include triphenylphosphine, 2-hydroxy-5-nitrobenzyl chloride, and appropriate solvents such as dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxy-5-nitrophenyl)methylphosphanium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phosphonium salts.
Applications De Recherche Scientifique
(2-Hydroxy-5-nitrophenyl)methylphosphanium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2-Hydroxy-5-nitrophenyl)methylphosphanium chloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The hydroxy and nitro groups play a crucial role in these interactions, facilitating the formation of stable complexes and modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Hydroxy-5-nitrophenyl)methylphosphonium bromide
- (2-Hydroxy-5-nitrophenyl)methylphosphonium iodide
- (2-Hydroxy-5-nitrophenyl)methylphosphonium fluoride
Uniqueness
(2-Hydroxy-5-nitrophenyl)methylphosphanium chloride stands out due to its specific chloride ion, which can influence its reactivity and solubility compared to its bromide, iodide, and fluoride counterparts. The presence of the hydroxy and nitro groups also imparts unique chemical properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
70726-17-9 |
|---|---|
Formule moléculaire |
C25H21ClNO3P |
Poids moléculaire |
449.9 g/mol |
Nom IUPAC |
(2-hydroxy-5-nitrophenyl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C25H20NO3P.ClH/c27-25-17-16-21(26(28)29)18-20(25)19-30(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-18H,19H2;1H |
Clé InChI |
UMCDBDNDGKAYOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC2=C(C=CC(=C2)[N+](=O)[O-])O)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine](/img/structure/B14463154.png)
![N-[6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14463158.png)





![Ethyl (2-pentyl-2-azaspiro[5.5]undec-8-en-1-yl)acetate](/img/structure/B14463198.png)






